molecular formula C14H17N3O3 B2514141 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide CAS No. 2097919-49-6

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide

Cat. No.: B2514141
CAS No.: 2097919-49-6
M. Wt: 275.308
InChI Key: HFOYXFFQDHDMOU-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a cyclopropyl group, and a cyclobutanecarboxamide moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Ethyl Linker: The ethyl linker can be introduced through alkylation reactions, using ethyl halides or ethyl sulfonates.

    Formation of the Cyclobutanecarboxamide Moiety: This step involves the reaction of cyclobutanecarboxylic acid derivatives with amines under dehydrating conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyridazinone core, converting it to a dihydropyridazine derivative using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Alkylating Agents: Ethyl halides, sulfonates.

    Coupling Reagents: EDCI, DCC.

Major Products

    Oxidation Products: Cyclopropyl ketones or carboxylic acids.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: N-alkylated amides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyridazinone derivatives in various chemical reactions.

Biology

Biologically, this compound is of interest due to its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclopentanecarboxamide: Similar structure but with a cyclopentanecarboxamide moiety.

    N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclohexanecarboxamide: Similar structure but with a cyclohexanecarboxamide moiety.

Uniqueness

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is unique due to its specific combination of a pyridazinone core, cyclopropyl group, and cyclobutanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-oxocyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-11-7-10(8-11)14(20)15-5-6-17-13(19)4-3-12(16-17)9-1-2-9/h3-4,9-10H,1-2,5-8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOYXFFQDHDMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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